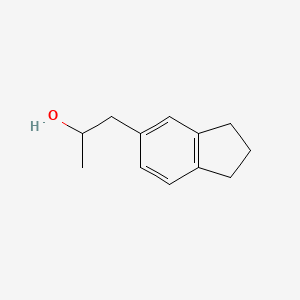

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol |

InChI |

InChI=1S/C12H16O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9,13H,2-4,7H2,1H3 |

InChI Key |

CZEIKBURJKEHHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(CCC2)C=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 Ol

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Reduction, Esterification, Etherification)

The secondary alcohol moiety is a key site for chemical reactions, enabling transformations into various other functional groups.

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or side reactions on the aromatic ring. Reagents such as Pyridinium chlorochromate (PCC) or the Dess-Martin periodinane are effective for this purpose.

Reduction: While the hydroxyl group is already in a reduced state, the compound can be subjected to conditions that reduce it further to the corresponding alkane, 5-(prop-2-yl)-2,3-dihydro-1H-indene. This requires harsh reducing agents like lithium aluminum hydride (LiAlH4), often proceeding through the conversion of the alcohol to a good leaving group, such as a tosylate, followed by reduction.

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. medcraveonline.comyoutube.com This reaction, often catalyzed by an acid, is a common strategy for creating derivatives with modified properties. medcraveonline.com For example, reacting the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields 1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl acetate. medcraveonline.com

Etherification: The formation of an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether.

The following table summarizes common reactions involving the hydroxyl group:

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one |

| Esterification | Acetic Anhydride, Pyridine | Ester | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether | 5-(2-methoxypropyl)-2,3-dihydro-1H-indene |

Electrophilic and Nucleophilic Aromatic Substitution on the Dihydroindane Ring System

The dihydroindane ring system, specifically the benzene (B151609) ring portion, is susceptible to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The fused alkyl portion of the dihydroindane system acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. wikipedia.org These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to the substituent. masterorganicchemistry.com In the case of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol, the propan-2-ol side chain is at position 5. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) would be expected to occur at positions 4 and 6. byjus.com For instance, nitration using a mixture of nitric acid and sulfuric acid would yield 1-(4-nitro-2,3-dihydro-1H-inden-5-yl)propan-2-ol and 1-(6-nitro-2,3-dihydro-1H-inden-5-yl)propan-2-ol. byjus.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on this molecule is generally unfavorable. masterorganicchemistry.comchemistrysteps.com This type of reaction requires the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (like nitro groups). pressbooks.publibretexts.org Since the dihydroindane ring is activated by an electron-donating alkyl system, it is not susceptible to attack by nucleophiles under standard NAS conditions. youtube.com For such a reaction to occur, the ring would first need to be modified with potent electron-withdrawing substituents. masterorganicchemistry.com

The table below outlines the expected outcomes for aromatic substitution reactions:

| Reaction Type | Reagent(s) | Expected Substitution Position(s) | Reactivity |

| Nitration (EAS) | HNO₃, H₂SO₄ | 4 and 6 | Activated |

| Bromination (EAS) | Br₂, FeBr₃ | 4 and 6 | Activated |

| Friedel-Crafts Acylation (EAS) | CH₃COCl, AlCl₃ | 4 and 6 | Activated |

| Nucleophilic Substitution | e.g., NaOH | No reaction | Deactivated |

Transformations of the Propan-2-ol Side Chain (e.g., Dehydration, Rearrangements)

The propan-2-ol side chain can undergo elimination reactions, primarily dehydration.

Dehydration: The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. libretexts.org The reaction typically proceeds via an E1 mechanism. utwente.nl First, the hydroxyl group is protonated by a strong acid (e.g., sulfuric acid or phosphoric acid) to form a good leaving group (water). libretexts.org Loss of the water molecule generates a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org

Two potential alkene isomers can be formed from this reaction, depending on which proton is removed:

5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene: Formed by removing a proton from the methyl (C3) group of the side chain.

5-(prop-1-en-1-yl)-2,3-dihydro-1H-indene: Formed by removing a proton from the methylene (B1212753) (C1) group of the side chain. This product can exist as E/Z isomers.

According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. In this case, 5-(prop-1-en-1-yl)-2,3-dihydro-1H-indene would be expected to be the predominant isomer.

Rearrangements: Carbocation intermediates, such as the one formed during dehydration, are susceptible to rearrangement if a more stable carbocation can be formed. However, in this specific structure, a hydride or alkyl shift from the secondary carbocation would not lead to a more stable tertiary or resonance-stabilized carbocation. Therefore, significant rearrangements of the propan-2-ol side chain are not expected under typical dehydration conditions.

Derivatization Strategies for Structural Modification and Exploration of Chemical Space

Derivatization involves the strategic transformation of a lead compound into a series of related analogs to explore structure-activity relationships (SAR). The functional handles on this compound—the hydroxyl group and the activatable aromatic ring—provide ample opportunities for such modifications.

Modification of the Hydroxyl Group: Creating a library of esters or ethers is a common derivatization strategy. By reacting the parent alcohol with a diverse set of carboxylic acids or alkyl halides, chemists can systematically vary the size, lipophilicity, and electronic properties of the side chain. For example, esterification with various substituted benzoic acids could explore electronic effects on a target receptor. medcraveonline.comyoutube.com

Modification of the Aromatic Ring: The reactivity of the dihydroindane ring towards electrophilic aromatic substitution allows for the introduction of a wide range of substituents at the 4- and 6-positions. Functional groups such as nitro, halogen, acyl, and alkyl groups can be installed. The nitro group, in particular, is a versatile intermediate that can be further reduced to an amine, which can then undergo a host of other derivatization reactions (e.g., amidation, sulfonylation).

Side Chain Extension and Modification: The alkene products from dehydration can serve as precursors for further modifications. For example, hydroboration-oxidation of 5-(prop-1-en-1-yl)-2,3-dihydro-1H-indene would lead to the formation of a primary alcohol, 1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol, expanding the isomeric space.

These strategies allow for a systematic exploration of the chemical space around the core this compound scaffold.

| Derivatization Strategy | Reaction Type | Target Site | Potential for Diversity |

| Ester Library Synthesis | Esterification | Hydroxyl Group | High (diverse carboxylic acids) |

| Ether Library Synthesis | Etherification | Hydroxyl Group | High (diverse alkyl halides) |

| Aromatic Substitution | Electrophilic Aromatic Substitution | Dihydroindane Ring | High (nitration, halogenation, etc.) |

| Side Chain Isomerization | Dehydration followed by Hydroboration-Oxidation | Propan-2-ol Side Chain | Moderate (creates positional isomers) |

Advanced Spectroscopic and Structural Elucidation of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity, configuration, and preferred conformation in solution can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Aromatic Region: The protons on the benzene (B151609) ring of the indane moiety are expected to appear in the aromatic region (typically δ 7.0-7.3 ppm). The substitution pattern will lead to a specific splitting pattern, likely revealing two doublets and a singlet, or a more complex pattern depending on the specific coupling constants.

Indane Aliphatic Protons: The four methylene (B1212753) protons of the cyclopentane (B165970) ring (at C1 and C3) will likely appear as complex multiplets in the δ 2.0-3.0 ppm range.

Propanol (B110389) Side Chain: The methine proton (CH-OH) on the C2 of the propanol group is expected to be a multiplet around δ 4.0 ppm. researchgate.net The adjacent benzylic methylene protons (CH₂) will likely resonate as a doublet around δ 2.7-2.9 ppm. The terminal methyl group (CH₃) protons will appear as a doublet further upfield, around δ 1.2 ppm, due to coupling with the methine proton. researchgate.net The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. Its identity can be confirmed by D₂O exchange, which causes the signal to disappear. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Aromatic Carbons: The six carbons of the benzene ring will show signals in the δ 120-145 ppm region.

Indane Aliphatic Carbons: The methylene carbons of the indane ring are expected in the δ 25-35 ppm range.

Propanol Side Chain: The carbon bearing the hydroxyl group (C-OH) would appear around δ 68-72 ppm. The benzylic carbon would be found around δ 40-45 ppm, and the methyl carbon would be the most upfield signal, around δ 20-25 ppm.

2D NMR Techniques: To confirm assignments and elucidate the three-dimensional structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the connectivity within the propanol side chain and the indane aliphatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the propanol side chain to the correct position on the indane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, providing critical data for determining the molecule's preferred conformation and the relative configuration of stereocenters. nih.gov

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Chemical Shift (δ ppm) | Assignment | Predicted Chemical Shift (δ ppm) | Assignment |

| ~7.0-7.2 | Aromatic CH | ~144-145 | Aromatic Quaternary C |

| ~4.0 (multiplet) | CH-OH | ~124-127 | Aromatic CH |

| ~2.8-2.9 (triplet) | Indane CH₂ | ~68-72 | CH-OH |

| ~2.7-2.9 (doublet) | Benzylic CH₂ | ~40-45 | Benzylic CH₂ |

| ~2.0-2.1 (multiplet) | Indane CH₂ | ~32-33 | Indane CH₂ |

| ~1.2 (doublet) | CH₃ | ~25-26 | Indane CH₂ |

| Variable (broad singlet) | OH | ~20-25 | CH₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. gammadata.se

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations.

O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretches from the indane and propanol moieties will result in strong bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=C Aromatic Stretches: Medium to strong intensity bands in the 1610-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to produce a strong band in the 1200-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures scattered light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching modes will also be prominent.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations are visible and can provide complementary information to the FT-IR spectrum.

Skeletal Vibrations: The carbon skeleton of the indane and propanol groups will produce a series of characteristic bands in the fingerprint region (<1500 cm⁻¹).

Expected Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3600-3200 | O-H stretch | Strong, Broad | Weak |

| 3100-3000 | Aromatic C-H stretch | Medium | Strong |

| 2960-2850 | Aliphatic C-H stretch | Strong | Strong |

| 1610-1450 | Aromatic C=C stretch | Medium-Strong | Strong |

| 1200-1100 | C-O stretch | Strong | Medium |

| ~1000 | Aromatic ring breathing | Weak | Strong |

Mass Spectrometry Techniques for Investigating Fragmentation Patterns and Isomeric Distinction

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound, electron ionization (EI) would likely induce several characteristic fragmentation pathways.

The molecular ion (M⁺•) peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₆O). However, for alcohols, this peak can often be weak or absent. libretexts.org

Key Fragmentation Pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant [M-18]⁺• peak.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process. This can occur in two ways:

Loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized oxonium ion at [M-15]⁺. This is often a prominent peak for secondary alcohols.

Loss of the indenyl-methyl radical (•CH₂-C₉H₉) to form the [CH₃CH=OH]⁺ ion at m/z 45.

Benzylic Cleavage: The bond between the propanol side chain and the indane ring is a benzylic position. Cleavage at this bond would result in the formation of a highly stable indenyl cation (C₉H₉⁺) at m/z 117 or a related fragment, which is expected to be a major peak in the spectrum. The parent indane structure itself shows a base peak at m/z 117. nist.gov

Isomeric Distinction: Mass spectrometry can be highly effective in differentiating between isomers based on their unique fragmentation patterns, which are dictated by the relative stability of the resulting carbocations and radicals. nih.gov For example, the mass spectrum of this compound could be distinguished from its isomer, 2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol (a primary alcohol). The primary alcohol would likely show a very strong peak at m/z 31, corresponding to the [CH₂=OH]⁺ fragment, which would be absent or very weak for the secondary alcohol. docbrown.info Similarly, positional isomers (e.g., substitution at the 4-position of the indane ring instead of the 5-position) might be distinguishable by subtle differences in the relative abundances of fragment ions, although this may require careful analysis or tandem MS techniques.

Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl) |

| 158 | [M - H₂O]⁺• | Loss of water |

| 131 | [C₁₀H₁₁]⁺ | Benzylic cleavage and rearrangement |

| 117 | [C₉H₉]⁺ | Benzylic cleavage (indenyl-methyl cation) |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage (loss of indenyl-methyl radical) |

X-ray Crystallography for Solid-State Structural Determination of Analogues

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives or structurally related indane analogues provides definitive information about the solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and the packing arrangement within the crystal lattice.

Studies on various indane derivatives have revealed key structural features of this bicyclic system. For instance, crystallographic analysis of compounds like (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one shows that the indene (B144670) ring system is essentially planar. nih.gov Similarly, the structure of 5-(1H-Inden-2-yl)-1,3-benzodioxole confirms the planarity of the indenyl system and reveals how bond angles within the five-membered ring deviate from ideal values due to ring strain. iucr.orgnih.gov

For an analogue of this compound, an X-ray crystal structure would provide:

Absolute Configuration: Unambiguous assignment of the stereochemistry at the chiral center (the carbon bearing the hydroxyl group).

Conformation: The exact dihedral angles defining the orientation of the propanol side chain relative to the indane ring system in the solid state.

Intermolecular Interactions: Detailed information on hydrogen bonding involving the hydroxyl group and other non-covalent interactions (e.g., π-π stacking) that dictate the crystal packing. These interactions are crucial for understanding the physical properties of the solid material.

Bond Parameters: Precise bond lengths and angles, which can be compared with theoretical calculations to understand the effects of substitution and crystal packing forces on the molecular geometry. mdpi.com

Example Crystallographic Data for an Indane Analogue: (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₂₁NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 31.587 |

| b (Å) | 6.3168 |

| c (Å) | 7.8396 |

| V (ų) | 1564.2 |

| Key Structural Feature | Indene ring system is essentially planar (max deviation 0.066 Å). |

This data illustrates the level of detail that X-ray crystallography provides, which is essential for a complete understanding of the structural properties of this compound and its related compounds.

Computational and Theoretical Chemistry Studies on 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including geometric structure, vibrational frequencies, and energies associated with molecular orbitals. multidisciplinaryjournals.comarxiv.org For 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol, DFT calculations offer insights into its stability and reactivity.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. multidisciplinaryjournals.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

DFT calculations can also generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the ESP map would likely show a region of negative potential (electron-rich) around the oxygen atom of the hydroxyl group and positive potential (electron-poor) around the hydrogen of the hydroxyl group and the aromatic ring. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov For instance, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on typical calculations for similar aromatic alcohols and may vary depending on the specific DFT functional and basis set used.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Suggests high kinetic stability and low reactivity nih.gov |

| Electronegativity (χ) | 3.5 eV | Measures the ability to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Indicates resistance to electronic change |

| Electrophilicity Index (ω) | 2.27 eV | Quantifies the electrophilic nature of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. github.io For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. ijpsr.com The molecule's structure consists of a rigid indane ring system and a flexible propan-2-ol side chain. Rotation around the single bonds connecting the side chain to the ring allows the molecule to adopt various conformations. ijpsr.com

MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site. slideshare.net The simulation tracks the atomic trajectories by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

Furthermore, MD simulations can be used to study intermolecular interactions between this compound and its environment, such as solvent molecules or a biological target like a protein. By simulating the compound in a water box, for example, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group and surrounding water molecules. These simulations can also provide insights into the compound's solubility and how it might behave in a biological medium. When studying interactions with a protein, MD can help predict the preferred binding pose and estimate the binding free energy.

Table 2: Representative Conformational States of the Propan-2-ol Side Chain (Note: This table illustrates a simplified conformational analysis. Dihedral angles define the orientation of the side chain relative to the indane ring.)

| Conformation | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Syn-clinal (+gauche) | ~60° | 1.2 | 18 |

| Syn-clinal (-gauche) | ~-60° | 1.2 | 17 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indane-Propanol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com QSAR models are mathematical equations that correlate physicochemical properties or structural features (known as descriptors) of molecules with their activity. nih.gov

For a series of indane-propanol analogues, a QSAR study would involve compiling a dataset of compounds with measured biological activity (e.g., inhibitory concentration, IC50). For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors related to the size and shape of the molecule, such as molecular weight, volume, and surface area. nih.gov

Hydrophobic: Descriptors that quantify the molecule's affinity for nonpolar environments, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors derived from the 2D representation of the molecule, describing connectivity and branching.

Using statistical methods like multiple linear regression (MLR), a QSAR model is developed that best predicts the activity based on a combination of these descriptors. ijcr.info Such a model can reveal which properties are crucial for the desired biological effect. For instance, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity. The indane nucleus provides a rigid framework that allows for systematic variation of substituents to explore these relationships. eburon-organics.com QSAR models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds and prioritizing which analogues to synthesize and test. researchgate.netbiointerfaceresearch.com

Table 3: Example of a Hypothetical QSAR Equation for Indane-Propanol Analogues

| Model Equation | pIC50 = 0.65 * logP - 0.12 * MR + 0.85 * I(R-group=OH) + 2.54 |

| Descriptor | Description |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration; the dependent variable representing biological activity. |

| logP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. |

| MR | Molar Refractivity, a steric parameter related to molecular volume. |

| I(R-group=OH) | An indicator variable that is 1 if a specific substituent is a hydroxyl group, and 0 otherwise. |

| Statistics | |

| n | 30 (number of compounds in the training set) |

| r² | 0.88 (coefficient of determination) |

| q² | 0.81 (cross-validated r²) |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mit.edu A transition state is a high-energy, transient configuration along the reaction coordinate that represents the point of no return for a reaction. mit.edu

For this compound, a relevant reaction to study could be its acid-catalyzed dehydration to form an alkene. Computational methods, often using DFT, can be employed to model this process. The first step would be to locate the geometric structures of the reactant (the protonated alcohol) and the product (the alkene and water).

Next, algorithms are used to search for the transition state structure connecting these two minima on the potential energy surface. youtube.com Once a candidate transition state is found, its identity must be confirmed through a frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-O bond). youtube.com

Table 4: Calculated Energies for the Dehydration of this compound (Note: These values are illustrative for a hypothetical acid-catalyzed dehydration reaction.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (R) | Protonated this compound | 0.0 |

| Transition State (TS) | Structure corresponding to the C-OH₂ bond cleavage | +25.5 |

| Product (P) | 1-(2,3-dihydro-1H-inden-5-yl)prop-1-ene + H₂O | -5.2 |

| Calculated Parameter | Value | |

| Activation Energy (Ea = E_TS - E_R) | 25.5 kcal/mol | |

| Reaction Energy (ΔErxn = E_P - E_R) | -5.2 kcal/mol |

Role of 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Indane-Fused Heterocycles

The synthesis of heterocyclic compounds fused to an indane core is of considerable interest due to the prevalence of such structures in pharmacologically active molecules. researchgate.net The title compound can serve as a valuable starting material for the construction of various indane-fused heterocycles. A plausible synthetic strategy involves the initial oxidation of the secondary alcohol to the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. This ketone can then undergo a variety of cyclization reactions to form different heterocyclic rings.

For instance, condensation of the ketone with hydrazines could yield indane-fused pyrazoles, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoles. Furthermore, multicomponent reactions involving the ketone, an aldehyde, and a nitrogen source could provide access to more complex fused systems like pyrimidines or pyridines. The specific reaction conditions and reagents would determine the nature of the resulting heterocyclic ring.

Table 1: Potential Indane-Fused Heterocycles Derived from 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

| Starting Material | Reagents | Resulting Heterocycle | Potential Application |

| 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one | Hydrazine Hydrate | Indeno[5,6-c]pyrazole derivative | Antihypertensive, Anticancer |

| 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one | Hydroxylamine Hydrochloride | Indeno[5,6-d]isoxazole derivative | Anti-inflammatory |

| 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one | Benzaldehyde, Urea, Oxidizing Agent | Indeno[5,6-e]pyrimidine derivative | Neuroprotective |

This table presents hypothetical synthetic pathways and potential applications based on established chemical principles for the synthesis of heterocyclic compounds.

Building Block for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with significant applications in materials science and as intermediates in organic synthesis. rsc.org The indane skeleton of this compound can be elaborated into more extended polycyclic systems through various annulation strategies.

One potential approach involves the dehydration of the secondary alcohol to introduce a double bond, forming an indenylpropene derivative. This unsaturated intermediate could then participate in cycloaddition reactions, such as a Diels-Alder reaction with a suitable diene, to construct a new six-membered ring. Subsequent aromatization would lead to the formation of a complex polycyclic aromatic compound. Alternatively, intramolecular Friedel-Crafts type reactions, following conversion of the alcohol to a suitable electrophilic species, could be employed to form new rings fused to the indane system. sci-hub.ru

Table 2: Plausible Polycyclic Aromatic Scaffolds from this compound

| Intermediate | Reaction Type | Resulting Polycyclic System | Potential Application |

| 5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene | Diels-Alder Cycloaddition | Benz[e]indene derivative | Organic electronics |

| 1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl methanesulfonate | Intramolecular Friedel-Crafts Alkylation | Dihydro-s-indacene derivative | Materials science |

This table outlines theoretical synthetic strategies for the construction of polycyclic aromatic compounds.

Intermediate in the Total Synthesis of Natural Products or their Analogues

The indane structural motif is present in a number of natural products with interesting biological activities. researchgate.net Therefore, this compound could potentially serve as a key building block in the total synthesis of these natural products or their structurally related analogues. The synthesis of such complex molecules often relies on the strategic assembly of smaller, functionalized fragments.

The chiral center at the secondary alcohol, if resolved into a single enantiomer, could be particularly valuable for the stereoselective synthesis of natural products. The hydroxyl group can be used to direct the stereochemistry of subsequent reactions or can be transformed into other functional groups as required by the synthetic route. For example, the indane moiety could form the core of a target molecule, with the propanol (B110389) side chain being elaborated to construct the remainder of the natural product's structure.

Table 3: Examples of Natural Product Classes with Indane Scaffolds

| Natural Product Class | Example | Potential Synthetic Role of the Title Compound |

| Indane-containing alkaloids | Precursor to the core indane structure | |

| Terpenoids with indane substructures | Chiral building block for stereocontrolled synthesis |

This table provides a conceptual framework for the potential application of the title compound in natural product synthesis.

Applications in Materials Chemistry as a Monomer or Scaffold Component

Polymers and materials incorporating the rigid indane scaffold can exhibit desirable properties such as high thermal stability and specific optical or electronic characteristics. researchgate.net this compound could be a valuable monomer or a component for the synthesis of such materials.

The hydroxyl group of the molecule can be functionalized to introduce polymerizable groups, such as acrylates or methacrylates. Subsequent polymerization of this functionalized indane monomer could lead to the formation of polymers with indane units pendant to the main chain. These polymers might find applications as high-performance plastics or as materials for optical and electronic devices. Additionally, the bifunctional nature of the indane ring (allowing for further substitution) and the propanol side chain could be exploited in the synthesis of cross-linked polymer networks or as a scaffold to build dendritic macromolecules.

Table 4: Potential Polymer Architectures Incorporating the Indane Moiety

| Monomer Derivative | Polymerization Method | Polymer Type | Potential Application |

| 1-(2,3-dihydro-1H-inden-5-yl)prop-2-yl acrylate | Free Radical Polymerization | Polyacrylate with pendant indane groups | High refractive index coatings |

| Di-functionalized indane derivative | Polycondensation | Polyester or Polyamide | Thermally stable engineering plastic |

This table illustrates the hypothetical use of the title compound in the development of novel polymeric materials.

Enzymatic and in Vitro Metabolic Transformations of Indane Propanol Derivatives

Investigation of Enzyme-Mediated Oxidation and Reduction Pathways in Model Systems

While direct studies on 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol are scarce, the enzymatic oxidation and reduction of similar alcohol derivatives are well-documented. Oxidoreductases, a broad class of enzymes, catalyze these reactions. Specifically, alcohol dehydrogenases (ADHs) are known to mediate the reversible oxidation of secondary alcohols to ketones and the reduction of ketones to secondary alcohols.

For an indane-propanol derivative, an ADH could potentially catalyze the oxidation of the secondary alcohol group on the propanol (B110389) side chain to form the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. The reverse reaction, the reduction of the ketone, would also be plausible, often with high stereoselectivity. The specific enzymes involved and the direction of the reaction would depend on the reaction conditions and the cofactors present (e.g., NAD⁺/NADH or NADP⁺/NADPH).

Table 1: Potential Enzyme-Mediated Oxidation and Reduction Products

| Substrate | Enzyme Class | Potential Product | Reaction Type |

| This compound | Alcohol Dehydrogenase (ADH) | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one | Oxidation |

| 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | This compound | Reduction |

Glycosylation and Conjugation Reactions in Cell-Free or Isolated Enzyme Systems

Glycosylation, the enzymatic attachment of carbohydrates, and other conjugation reactions are common phase II metabolic pathways that increase the water solubility of compounds, facilitating their excretion. While specific data for this compound is not available, the presence of a hydroxyl group makes it a candidate for such transformations.

In cell-free systems, glycosyltransferases could potentially attach a sugar moiety, such as glucose or glucuronic acid, to the secondary alcohol group. This would form an O-glycoside. Similarly, sulfotransferases could catalyze the transfer of a sulfo group, leading to the formation of a sulfate (B86663) conjugate. These reactions typically require activated forms of the conjugating molecules, such as UDP-glucuronic acid for glucuronidation.

Stereochemical Outcomes of Enzymatic Transformations of Indane-Propanols

Enzymatic reactions are renowned for their high stereoselectivity. The propan-2-ol moiety of this compound contains a chiral center. If the starting material is a racemic mixture, an enzyme could selectively transform one enantiomer over the other, a process known as kinetic resolution. For instance, an ADH might preferentially oxidize the (R)-enantiomer, leaving behind the unreacted (S)-enantiomer in high enantiomeric excess.

Conversely, the reduction of the prochiral ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one, by a ketoreductase can lead to the formation of a single enantiomer of the alcohol product. The stereochemical outcome ((R) or (S)-alcohol) is determined by the specific enzyme used, as different enzymes exhibit distinct stereopreferences. This principle is widely applied in the asymmetric synthesis of chiral alcohols.

Microorganism-Mediated Biotransformations of Indane-Propanols

Whole-cell biotransformations using microorganisms (such as bacteria, yeast, and fungi) offer a versatile approach to modifying chemical compounds. These organisms possess a wide array of enzymes that can carry out various reactions. For a compound like this compound, microbial biotransformation could lead to a variety of products.

Potential transformations include:

Oxidation: As seen in isolated enzyme systems, microorganisms can oxidize the alcohol to a ketone.

Hydroxylation: Cytochrome P450 monooxygenases, present in many microorganisms, could introduce hydroxyl groups onto the indane ring system.

Glycosylation and Conjugation: Microorganisms can also perform conjugation reactions, similar to those observed in in vitro systems.

Degradation: Over longer incubation times, microorganisms might be capable of further degrading the molecule through ring cleavage and other catabolic pathways.

The specific products formed would depend on the chosen microorganism and the fermentation conditions. Screening different microbial strains would be necessary to identify those capable of performing the desired transformation.

Table 2: Potential Microorganism-Mediated Biotransformation Reactions

| Transformation Type | Potential Product(s) | Key Enzyme Classes Involved |

| Oxidation of alcohol | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one | Alcohol Dehydrogenases |

| Aromatic Hydroxylation | Hydroxylated indane-propanol derivatives | Cytochrome P450 Monooxygenases |

| Glycosylation | Glycoside conjugates of the parent alcohol | Glycosyltransferases |

Future Research Directions and Unexplored Avenues for 1 2,3 Dihydro 1h Inden 5 Yl Propan 2 Ol

Development of Novel Catalytic Systems for Enhanced Efficiency in Synthesis

The synthesis of chiral alcohols, such as 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol, is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. nih.gov Future research will likely focus on developing more efficient and sustainable catalytic systems for its synthesis.

One promising avenue is the advancement of biocatalytic systems . The use of alcohol dehydrogenases, for example, has shown great promise in the asymmetric reduction of aromatic ketones to chiral alcohols. nih.govnih.gov Future work could involve the discovery and engineering of novel enzymes with enhanced substrate specificity for indanone precursors, leading to higher yields and enantioselectivities. nih.gov Biocatalysis offers an environmentally friendly alternative to traditional chemical catalysts, minimizing hazardous waste and improving sustainability. veeprho.com

Another area of intense research is the development of novel metal-based and organocatalytic systems . For instance, tandem phosphine (B1218219)–palladium catalysis has been effectively used to synthesize functionalized alkylidene indanes and indanones. acs.org Future investigations could adapt such tandem catalytic processes for the asymmetric synthesis of indane-based alcohols. Furthermore, the development of chiral phosphoric acid catalysts for the enantioselective addition of alcohols to imines showcases the potential of organocatalysis in creating chiral molecules. organic-chemistry.org Research into new chiral ligands and organocatalysts tailored for the specific steric and electronic demands of the indane scaffold could lead to more efficient and selective syntheses. rsc.org

Below is a table summarizing potential catalytic systems for future research:

| Catalytic System | Description | Potential Advantages |

| Engineered Alcohol Dehydrogenases | Biocatalysts designed for the specific reduction of indanone precursors. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov |

| Tandem Metal Catalysis | One-pot reactions combining multiple catalytic cycles (e.g., phosphine and palladium catalysis). | Increased efficiency, reduced purification steps, access to complex functionalization. acs.org |

| Novel Chiral Organocatalysts | Small organic molecules that can induce chirality without the need for metals. | Lower toxicity, air and moisture stability, cost-effective. organic-chemistry.org |

Advanced Computational Approaches for De Novo Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For a molecule like this compound, advanced computational approaches can guide the design of new analogs with desired properties and predict their behavior, significantly accelerating the research and development process.

De novo drug design , powered by artificial intelligence and machine learning, offers a paradigm shift in the discovery of novel therapeutic agents. frontiersin.orgresearchgate.net Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on existing libraries of bioactive molecules to generate novel indane derivatives with optimized properties. frontiersin.orgmdpi.com These methods can explore a vast chemical space to identify new molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another critical area of computational research. mdpi.com By developing robust QSAR models for indane derivatives, researchers can predict the biological activity of newly designed compounds without the need for immediate synthesis and testing, thereby prioritizing the most promising candidates. Similarly, QSPR models can predict crucial physicochemical properties like solubility, melting point, and spectroscopic characteristics, aiding in the development of practical synthetic routes and formulations. researchgate.net

The following table outlines key computational approaches for future investigation:

| Computational Approach | Application for Indane Derivatives | Expected Outcome |

| Generative AI Models (RNNs, VAEs) | De novo design of novel this compound analogs. | Identification of new molecules with potentially superior biological activity and drug-like properties. frontiersin.orgmdpi.com |

| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties of designed indane derivatives. | Prioritization of synthetic targets and acceleration of the design-make-test-analyze cycle. mdpi.com |

| Molecular Docking and Dynamics | Simulation of the interaction of indane derivatives with biological targets. | Understanding of binding modes and mechanisms of action, guiding rational drug design. |

Exploration of New Chemical Reactivity Modalities and Reaction Discovery

Expanding the synthetic toolbox for modifying the this compound scaffold is crucial for creating diverse libraries of compounds for biological screening and materials science applications. Future research should focus on exploring new chemical reactivity modalities and discovering novel reactions that can selectively functionalize this molecule.

One area of significant potential is C-H functionalization . nih.gov This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical and efficient approach to molecular modification compared to traditional methods that rely on pre-functionalized starting materials. rsc.org Applying C-H activation techniques to the indane core could enable the introduction of a wide range of functional groups at various positions on both the aromatic and aliphatic rings, leading to novel derivatives that would be difficult to access through conventional means.

Furthermore, the development of novel cyclization strategies to construct the indane ring system itself remains an active area of research. sci-hub.ru For example, intramolecular Heck-type reactions have proven to be a general and effective method for building the indane skeleton. sci-hub.ru Future work could focus on developing asymmetric versions of these cyclization reactions to directly generate enantiomerically pure indane derivatives. The discovery of new multicomponent reactions that can assemble the indane scaffold in a single step from simple starting materials would also be highly valuable. nih.gov

Key areas for exploring new reactivity are summarized in the table below:

| Reactivity Modality | Potential Application | Significance |

| C-H Functionalization | Direct and selective introduction of new functional groups onto the indane scaffold. | Access to novel chemical space and more efficient synthesis of complex derivatives. rsc.orgnih.gov |

| Asymmetric Cyclization Reactions | Enantioselective construction of the indane ring system. | Direct synthesis of chiral indane building blocks, avoiding the need for chiral resolution. sci-hub.ru |

| Multicomponent Reactions | One-pot synthesis of complex indane derivatives from simple starting materials. | Increased synthetic efficiency and rapid generation of molecular diversity. nih.gov |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)

The convergence of chemical synthesis with emerging technologies is set to revolutionize how molecules are made. veeprho.com For this compound, the integration of flow chemistry and artificial intelligence (AI) into its synthesis and development represents a significant leap forward.

Flow chemistry , or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. moravek.commdpi.com Developing a continuous flow synthesis for this compound could lead to a more efficient, reproducible, and scalable manufacturing process. mit.edu Furthermore, the integration of in-line analytical techniques can allow for real-time reaction monitoring and optimization. rsc.org

The integration of these emerging technologies is highlighted in the following table:

| Emerging Technology | Application in the Context of the Target Compound | Future Impact |

| Flow Chemistry | Development of a continuous manufacturing process for this compound. | More efficient, scalable, and safer production. moravek.commdpi.com |

| Artificial Intelligence in Synthesis | AI-driven retrosynthesis planning and reaction optimization for the synthesis of the target compound and its analogs. | Accelerated discovery of new synthetic routes and rapid optimization of reaction conditions. mit.eduresearchgate.net |

| Automated Synthesis Platforms | Combination of AI and flow chemistry for the on-demand, automated synthesis of indane derivatives. | Rapid synthesis of compound libraries for high-throughput screening and personalized medicine. mit.edu |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodology : Reduction of the corresponding ketone (2-(2,3-dihydro-1H-inden-5-yl)propan-1-one) using agents like LiAlH4 or NaBH4 is a common approach. LiAlH4 typically offers higher efficiency for bulky substrates, while NaBH4 is safer for small-scale reactions. Post-reduction purification via column chromatography or recrystallization is critical to isolate the alcohol with >95% purity .

- Data Consideration : Monitor reaction progress using TLC or GC-MS to optimize stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the propanol chain and indene ring structure (e.g., δ~1.2 ppm for CH3, δ~3.6 ppm for CH2OH) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (176.25 g/mol) and fragmentation patterns .

- IR : O-H stretching (~3300 cm) and C-O vibrations (~1050 cm) identify functional groups .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for biological activity?

- Methodology : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases can separate (R)- and (S)-enantiomers. Enantiopurity (>99% ee) is critical for studying stereospecific interactions with biological targets like enzymes or receptors .

- Data Contradictions : Conflicting bioactivity reports may arise from incomplete resolution or racemization during storage. Validate enantiomeric stability via polarimetry over time .

Q. What strategies are recommended for evaluating the compound’s potential as a ligand in enzyme inhibition studies?

- Methodology :

Docking Simulations : Use software like AutoDock to model interactions with active sites (e.g., indene ring π-π stacking with aromatic residues).

In Vitro Assays : Measure IC50 values against target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates .

SAR Analysis : Compare with analogs (e.g., 2-(2,3-dihydro-1H-inden-5-yl)ethanol) to identify critical functional groups .

Q. How should researchers address discrepancies in reported biological activity across studies?

- Analysis Framework :

- Purity Verification : Re-examine compound purity via HPLC; impurities like oxidation byproducts (e.g., ketone derivatives) may skew results .

- Experimental Reproducibility : Standardize assay conditions (pH, temperature) and cell lines. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or confounding variables (e.g., solvent effects) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.